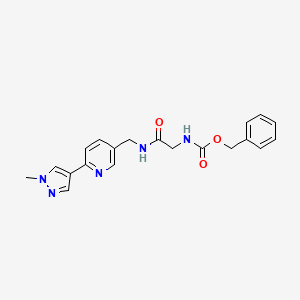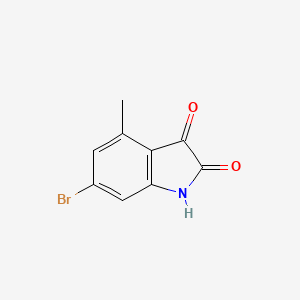
6-Bromo-4-methylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Bromo-4-methylindoline-2,3-dione has been identified as an important intermediate in the synthesis of various biologically active compounds. For instance, the compound 6-bromo-4-iodoquinoline, synthesized from related precursors, serves as a crucial intermediate for creating a range of biologically active entities, including GSK2126458 (Wang et al., 2015). Additionally, it has been shown that 6-bromo-2-methylquinoline-5,8-dione, a compound closely related to 6-Bromo-4-methylindoline-2,3-dione, is an essential intermediate for the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones. This synthesis involves intriguing chemistry, especially concerning the regioselectivity in nucleophilic substitution reactions of the compound with various amines (Choi & Chi, 2004).
Crystal Structure Analysis
Detailed studies of compounds structurally similar to 6-Bromo-4-methylindoline-2,3-dione, such as 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, have been conducted to understand their crystal structures and molecular interactions. For instance, the analysis of intermolecular hydrogen bonding and π–π contacts provided insights into the stabilization of the crystal structure of the compound (Abdellaoui et al., 2019).
Biochemical and Pharmacological Applications
While the specific compound 6-Bromo-4-methylindoline-2,3-dione itself may not have direct reported applications in biochemical or pharmacological research, closely related compounds have been studied for their biological activities. For example, certain phthalimide derivatives, which are structurally related to 6-Bromo-4-methylindoline-2,3-dione, have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), an enzyme significant in herbicidal activity (Gao et al., 2019).
Eigenschaften
IUPAC Name |
6-bromo-4-methyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-5(10)3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWZUFXDKESFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

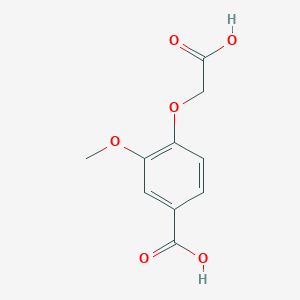
![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)
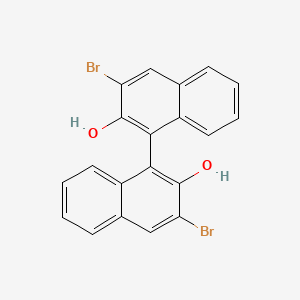
![4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B2402860.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2402861.png)

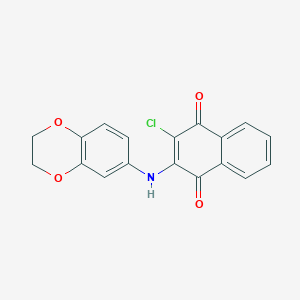
![3-Fluoro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2402865.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone](/img/structure/B2402869.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2402871.png)
